molecular formula C10H19ClN2 B14303478 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride CAS No. 114394-25-1

1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride

Katalognummer: B14303478
CAS-Nummer: 114394-25-1
Molekulargewicht: 202.72 g/mol
InChI-Schlüssel: NTPWYMVRZYTBPM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride is a chemical compound with a complex structure It is characterized by the presence of a pyrrolidine ring and a pyrrolinium ion, which contribute to its unique chemical properties

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves several steps. One common method includes the reaction of 1-methylpyrrolidine with a suitable halogenating agent to form the corresponding halide. This intermediate is then subjected to further reactions to introduce the pyrrolinium ion, resulting in the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, researchers investigate its potential therapeutic properties, such as its ability to modulate neurotransmitter systems or its use as a precursor for drug development. In industry, it may be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium chloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in modulating neurotransmitter systems or its interaction with cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

114394-25-1

Molekularformel

C10H19ClN2

Molekulargewicht

202.72 g/mol

IUPAC-Name

1-methyl-4-(1-methylpyrrolidin-2-yl)-3,4-dihydro-2H-pyrrol-1-ium;chloride

InChI

InChI=1S/C10H19N2.ClH/c1-11-7-5-9(8-11)10-4-3-6-12(10)2;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

NTPWYMVRZYTBPM-UHFFFAOYSA-M

Kanonische SMILES

CN1CCCC1C2CC[N+](=C2)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.